Bienvenue dans la boutique en ligne BenchChem!

Azane;sulfane

Mineral processing Sulfidization flotation Copper oxide ore beneficiation

Azane;sulfane, commonly supplied as ammonium sulfide solution ((NH₄)₂S, CAS 12135-76-1), is an inorganic salt composed of ammonium and sulfide ions, existing as a colorless-to-yellow liquid with a characteristic ammoniacal-sulfurous odor. It is commercially available primarily as a 20–48 wt% aqueous solution and is widely employed as a sulfidizing agent, a carbon-free sulfur precursor for transition-metal dichalcogenide (TMdS) chemical vapor deposition, a semiconductor surface passivant, a selective reducing agent, and a group-specific precipitant in classical qualitative inorganic analysis.

Molecular Formula H8N2S
Molecular Weight 68.15 g/mol
Cat. No. B8023079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;sulfane
Molecular FormulaH8N2S
Molecular Weight68.15 g/mol
Structural Identifiers
SMILESN.N.S
InChIInChI=1S/2H3N.H2S/h2*1H3;1H2
InChIKeyUXXGWUQNRMPNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Sulfide (Azane;Sulfane) – Procurement-Grade Overview for Laboratory and Industrial Buyers


Azane;sulfane, commonly supplied as ammonium sulfide solution ((NH₄)₂S, CAS 12135-76-1), is an inorganic salt composed of ammonium and sulfide ions, existing as a colorless-to-yellow liquid with a characteristic ammoniacal-sulfurous odor [1]. It is commercially available primarily as a 20–48 wt% aqueous solution and is widely employed as a sulfidizing agent, a carbon-free sulfur precursor for transition-metal dichalcogenide (TMdS) chemical vapor deposition, a semiconductor surface passivant, a selective reducing agent, and a group-specific precipitant in classical qualitative inorganic analysis [2]. Its differentiation from closely related alternatives – sodium sulfide, hydrogen sulfide gas, thioacetamide, and organosulfur CVD precursors – rests on quantifiable performance advantages in flotation recovery, surface oxygen exclusion, carbon-free precursor chemistry, and tunable nucleation control [3][4].

Why Sodium Sulfide or Organosulfur Precursors Cannot Simply Replace Ammonium Sulfide in Critical Applications


Ammonium sulfide's differentiation is rooted in its unique combination of cation identity (NH₄⁺), decomposition chemistry, and physical form. Unlike sodium sulfide (Na₂S), the ammonium cation actively participates in surface chemistry – modifying zeta potential and isoelectric point at mineral interfaces – while also enabling a volatile, residue-free decomposition pathway (NH₃ + H₂S) that leaves no metal-cation contamination on semiconductor surfaces or in CVD-grown films [1]. Compared with organosulfur liquid precursors such as dimethyl disulfide (C₂H₆S₂), ammonium sulfide is entirely carbon-free, eliminating amorphous carbon incorporation that degrades the electronic quality of 2D transition-metal dichalcogenides [2]. Versus thioacetamide or gaseous H₂S in qualitative analysis, ammonium sulfide provides simultaneous pH buffering (via the NH₄⁺/NH₃ equilibrium) and controlled S²⁻ delivery, enabling the selective precipitation of Group III cations without the hazards of compressed H₂S cylinders [3]. These mechanistic differences produce quantifiable performance gaps documented below.

Ammonium Sulfide – Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Malachite Flotation Recovery: Ammonium Sulfide Achieves 84% Copper Recovery, Outperforming Sodium Sulfide

In a direct head-to-head micro-flotation study employing equivalent molar concentrations (6 × 10⁻² mol/L) of sulfidizing reagent, malachite treated with ammonium sulfide ((NH₄)₂S) achieved a copper flotation recovery of 84%, significantly exceeding the recovery obtained with sodium sulfide (Na₂S) under identical conditions [1]. The isoelectric point (IEP) of the malachite surface shifted to pH 8.1 with (NH₄)₂S treatment compared to pH 8.3 with Na₂S, indicating greater sulfide species adsorption [1]. FTIR analysis confirmed the formation of a new characteristic Cu–S bond peak at 1694 cm⁻¹ on (NH₄)₂S-treated surfaces, and XPS revealed mixed Cu(I)/Cu(II) surface compounds that enhanced surface hydrophobicity [1].

Mineral processing Sulfidization flotation Copper oxide ore beneficiation

GaAs Surface Passivation: Ammonium Sulfide Eliminates Oxygen Contamination Where Sodium Sulfide Fails

A comparative Auger electron spectroscopy (AES) and photoluminescence (PL) study of GaAs(100) surfaces treated with ammonium sulfide versus sodium sulfide demonstrated a critical differentiation: sodium sulfide produced a film and interfacial region rich in oxygen due to hydration, whereas ammonium sulfide left very little oxygen on the surface – surpassing even conventional GaAs cleaning and etching procedures in oxygen exclusion [1]. While both treatments produced similar improvements in surface recombination velocity and band bending, the ammonium sulfide treatment uniquely achieved an essentially oxide-free surface [1]. A complementary XPS study confirmed that ammonium sulfide treatment leaves approximately 0.6 of a monolayer of sulfide on the GaAs(100) surface, which effectively inhibits initial oxidation of the surface [2].

III-V semiconductor passivation GaAs surface engineering Auger electron spectroscopy

Carbon-Free CVD Sulfur Precursor: Ammonium Sulfide Enables High-Quality MoS₂ Growth vs. Carbon-Contaminated Organosulfur Alternatives

Liquid ammonium sulfide was introduced as a carbon-free sulfur precursor for CVD growth of transition metal disulfides (TMdS), directly addressing a critical limitation of organochalcogen alternatives such as dimethyl disulfide (C₂H₆S₂) and diethyl selenide (C₂H₆Se₂), which introduce carbon radicals during decomposition and generate amorphous carbon impurities in the grown films [1]. Raman spectroscopy of MoS₂ grown using (NH₄)₂S showed no detectable carbon impurity modes, whereas MoS₂ grown using organic liquid precursors exhibited clear amorphous carbon (a-C) Raman signals [1]. The precursor's liquid state enables a bubbling delivery system that provides precise, continuous, and reproducible sulfur flux control – a capability not achievable with conventional solid sulfur powder evaporation, where flux instability limits reproducible large-area growth [1].

2D materials synthesis Transition metal dichalcogenides Chemical vapor deposition

Tunable MoS₂ Nucleation Density: Ammonium Sulfide Flow Rate Controls Grain Density from 0.87 to 4.01 per 10,000 μm²

The liquid-phase delivery of ammonium sulfide via a mass-flow-controlled bubbler system enables quantitative tuning of MoS₂ nucleation density and grain size during CVD growth – a level of morphological control unattainable with solid sulfur powder sources. By varying the (NH₄)₂S carrier gas flow rate from 2 to 20 sccm, the average lateral grain size decreased systematically from ~123 μm to 54 μm, while the nucleation density increased from 0.87 to 4.01 grains per 10,000 μm² [1]. This inverse relationship between grain size and nucleation density is consistent with classical nucleation theory and demonstrates that ammonium sulfide provides reproducible, flow-rate-dependent precursor delivery [1]. Monolayer MoS₂ film with ~70% coverage was achieved within 5 minutes of growth, reaching 100% monolayer coverage by 15 minutes, with bilayer and few-layer growth occurring subsequently at grain boundaries [1].

Nucleation engineering MoS₂ grain size control 2D material process optimization

ACS Reagent Grade Specification: Ammonium Sulfide Solution Assay 22.0–24.0% with Trace Metal Limits for High-Purity Laboratory Use

Ammonium sulfide solution certified to ACS Reagent Grade specifications provides procurement-quality benchmarks that differentiate it from technical or industrial-grade material. The ACS specification mandates an assay range of 22.0–24.0% (NH₄)₂S content, residue after ignition ≤ 0.04%, chloride (Cl) ≤ 0.05%, calcium (Ca) ≤ 0.003%, copper (Cu) ≤ 0.0005%, and iron (Fe) ≤ 0.0005% [1][2]. These purity thresholds are de facto standards for high-purity laboratory applications including trace metal analysis, where reagent-derived metal contamination would compromise analytical limits of detection [1]. In contrast, industrial-grade ammonium sulfide (typically 40–44% concentration) does not carry certified trace-metal specifications, making it unsuitable for analytical or semiconductor-grade applications [3].

Analytical reagent grade Quality specifications Trace metal analysis

Selective Reducing Agent: Ammonium Sulfide Reduces Only One of Two Nitro Groups Where Stronger Reductants Lack Discrimination

Ammonium sulfide functions as a selective reducing agent in organic synthesis, capable of discriminating between two nitro groups on the same substrate and reducing only one while leaving the other intact. This property has been documented in the context of compounds such as 2,4-dinitrochlorobenzene and clonitazene-type structures, where stronger, non-selective reductants (e.g., Na₂S₂O₄, Sn/HCl, catalytic hydrogenation) would reduce both nitro groups indiscriminately [1]. The selectivity arises from the mild, controlled reducing power of the S²⁻/NH₄⁺ system, which operates under near-neutral to mildly alkaline conditions, unlike the strongly alkaline conditions required for sodium sulfide [1]. While class-level evidence for this differentiation exists, a direct quantitative head-to-head selectivity comparison with sodium sulfide under identical substrate conditions was not identified in the available literature and should be treated as a class-level inference.

Selective reduction Organic synthesis Nitro group chemistry

Ammonium Sulfide Procurement Application Scenarios: Where Quantitative Differentiation Drives Selection


Copper Oxide Ore Flotation: Selecting (NH₄)₂S over Na₂S for Maximum Malachite Recovery

Mineral processing operations targeting copper recovery from malachite ores should prioritize ammonium sulfide over sodium sulfide as the sulfidizing reagent. The direct head-to-head micro-flotation evidence shows that (NH₄)₂S achieves 84% copper recovery – a quantifiably higher ceiling than Na₂S under identical conditions (6 × 10⁻² mol/L, pH 8.7, NaBX collector). The mechanism is supported by a greater IEP shift (pH 8.1 vs. 8.3) and enhanced Cu–S bond formation at 1694 cm⁻¹ confirmed by FTIR [1]. Procurement of ammonium sulfide solution (14–20% concentration range for flotation) directly enables this recovery advantage in sulfidization-xanthate flotation circuits.

GaAs and III-V Semiconductor Surface Passivation for MBE Regrowth and Device Fabrication

Device fabrication facilities performing molecular beam epitaxy regrowth on GaAs or InP substrates should specify ammonium sulfide for surface passivation based on its demonstrated ability to leave essentially no oxygen on the treated surface – a result that sodium sulfide cannot replicate due to hydrate-induced oxygen incorporation [1]. The quantitative XPS evidence of ~0.6 monolayer sulfide coverage with oxidation inhibition [2], combined with the 23% improvement in Schottky barrier height and three orders of magnitude reduction in saturation current reported for optimized (NH₄)₂S passivation protocols [3], makes ACS Reagent Grade or semiconductor-grade ammonium sulfide the procurement specification for this application.

CVD Growth of Electronic-Grade MoS₂, WS₂, and ReS₂ Monolayers Using a Universal Carbon-Free Sulfur Precursor

Research groups and pilot-production lines synthesizing 2D transition metal disulfides via CVD should select ammonium sulfide solution (40–48 wt%) as the sulfur precursor to avoid the carbon contamination inherent to organosulfur alternatives (C₂H₆S₂, C₂H₆Se₂). Raman spectroscopy confirms the absence of amorphous carbon in (NH₄)₂S-grown films, and the liquid bubbler delivery system enables flow-rate-controlled nucleation density (0.87–4.01 grains/10,000 μm²) and grain size (~54–123 μm) for process optimization [1]. The same precursor has been demonstrated for MoS₂, WS₂, and ReS₂ growth, supporting its designation as a universal TMdS sulfur precursor [1].

Trace Metal Analysis and Classical Qualitative Inorganic Analysis Requiring Certified Purity

Analytical laboratories performing trace metal determination or classical qualitative analysis (Ammonium Sulfide Group III cation precipitation) must procure ACS Reagent Grade ammonium sulfide solution (22.0–24.0% assay) rather than technical/industrial grade. The ACS specification guarantees trace metal limits (Cu ≤ 5 ppm, Fe ≤ 5 ppm, Ca ≤ 30 ppm, Cl ≤ 500 ppm, residue after ignition ≤ 0.04%) that are critical for avoiding false positives or elevated detection limits in trace metal analysis [1][2]. Industrial-grade material, lacking these certifications, introduces uncontrolled metal contamination that compromises analytical validity [3].

Quote Request

Request a Quote for Azane;sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.